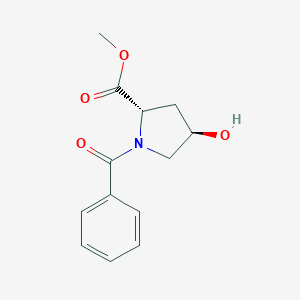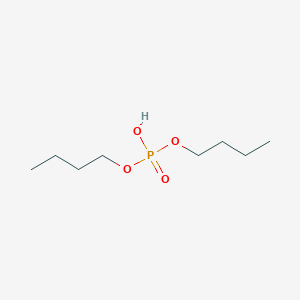![molecular formula C24H26N2O8 B049483 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone CAS No. 119623-93-7](/img/structure/B49483.png)
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone, also known as BJ-3105, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridoquinoline derivative that has shown promising results in scientific research, particularly in the areas of cancer and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and neurodegenerative diseases. 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Effets Biochimiques Et Physiologiques
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the formation of new blood vessels (angiogenesis) in tumors. In addition, 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress, which is implicated in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has several advantages for laboratory experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, the compound is relatively new, and its effects on humans are not fully understood. Moreover, the compound's solubility in water is limited, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone's potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Furthermore, the elucidation of 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone's mechanism of action and its effects on various signaling pathways could provide valuable insights into the development of new drugs for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves a multistep process that includes the reaction of 4,6-dipropylpyridin-2-amine with ethyl acetoacetate, followed by oxidation and acetylation to obtain the final product. The process has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been extensively studied for its potential therapeutic applications. In vitro and in vivo studies have shown that 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
119623-93-7 |
|---|---|
Nom du produit |
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
Formule moléculaire |
C24H26N2O8 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
[3-(acetyloxymethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl acetate |
InChI |
InChI=1S/C24H26N2O8/c1-5-7-13-15(9-33-11(3)27)23(31)25-19-17(13)21(29)18-14(8-6-2)16(10-34-12(4)28)24(32)26-20(18)22(19)30/h5-10H2,1-4H3,(H,25,31)(H,26,32) |
Clé InChI |
HKFSMVFPEFFZEE-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)COC(=O)C |
SMILES canonique |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)COC(=O)C |
Synonymes |
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
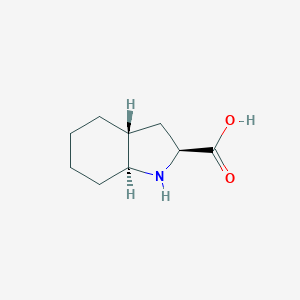
![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
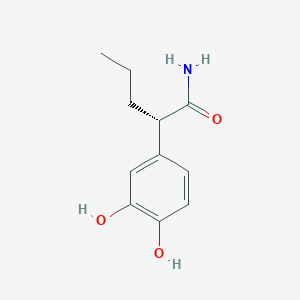
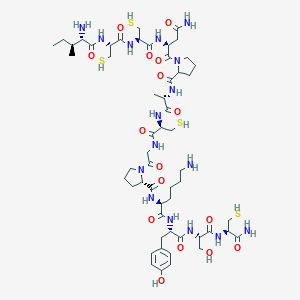
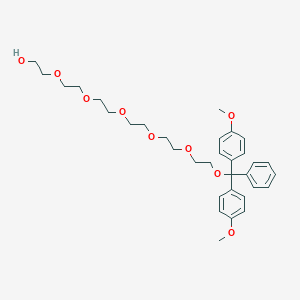
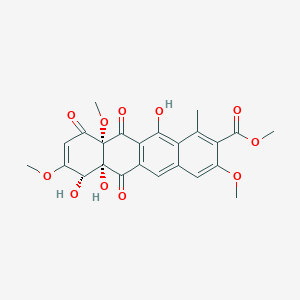
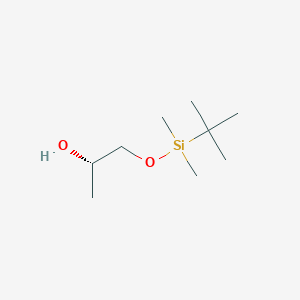
![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)
